Lipophilicity (XLogP3-AA) Comparison Across 2-(4-Alkoxyphenyl)piperidine Series
The target compound exhibits a computed XLogP3-AA of 3.1, which is approximately 1.1 log units higher than the 2-(4-methoxyphenyl)piperidine analogue (XLogP3-AA ≈ 2.0) [1]. This difference corresponds to a roughly 12‑fold increase in predicted partition coefficient, placing the tert-butoxy derivative in a lipophilicity range associated with improved blood–brain barrier penetration potential but also increased CYP450-mediated metabolism risk [REFS-1, REFS-2]. Selection of the methoxy analogue cannot replicate this physicochemical profile without introducing structural modifications elsewhere.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 (PubChem) |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)piperidine: XLogP3-AA ≈ 2.0 (estimated); 2-(4-Ethoxyphenyl)piperidine: XLogP3-AA ≈ 2.5 (estimated) |
| Quantified Difference | Δ XLogP3-AA = +1.1 vs. methoxy analogue (approx. 12‑fold increase in predicted octanol–water partition coefficient). |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release). |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability and non-specific protein binding; a logD/logP difference of >1 log unit can fundamentally alter the biological distribution and pharmacokinetic profile of a drug candidate or chemical probe, making the tert-butoxy compound a preferred choice when higher membrane partitioning is required.
- [1] PubChem. Compound Summary for CID 82290335: 2-[4-(Tert-butoxy)phenyl]piperidine. National Library of Medicine, 2025. View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235-248. View Source
